(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
Overview
Description
The compound belongs to the class of 1,2,3-triazole-fused pyrazines . These are heterocyclic compounds obtained through various synthetic routes . They have found applications in medicinal chemistry and as structural units of polymers .
Synthesis Analysis
Typical modes of constructing these heterocyclic systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Scientific Research Applications
Pyrazine Derivatives in Food Science and Technology
Pyrazines are important for their role in imparting flavors to food products, with research focused on strategies to control their generation during food processing. Yu et al. (2021) discuss control strategies for pyrazine generation from the Maillard reaction, emphasizing the use of new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound to promote or inhibit pyrazine formation based on desired flavor profiles or to minimize undesirable by-products (Yu et al., 2021).
Pyrazine Derivatives in Therapeutic Applications
Pyrazine derivatives have been recognized for their diverse pharmacological properties. Ferreira and Kaiser (2012) provide a comprehensive review of pyrazine derivatives patented between 2008 and 2012, highlighting their potential as active compounds with antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties (Ferreira & Kaiser, 2012). Doležal and Zítko (2015) further survey patents on pyrazine derivatives with pharmacological activity, noting the rapid growth in the investigation of these compounds for various therapeutic applications (Doležal & Zítko, 2015).
Pyrazine Derivatives in Organic Synthesis and Catalysis
Li et al. (2019) discuss the synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazine, highlighting their importance in organic synthesis, catalysis, and drug applications due to their functional versatility and biological significance (Li et al., 2019).
Pyrazine Derivatives in Energy Materials
Research into high-nitrogen-containing azine energy materials, including pyrazine energetic compounds, has been a hot spot in the field of energy materials. Yongjin and Shuhong (2019) review studies on the synthetic methods, properties, and applications of these compounds in propellants, mixed explosives, and gas generators, highlighting their potential to improve performance and reduce sensitivity (Yongjin & Shuhong, 2019).
Properties
IUPAC Name |
tert-butyl (8aR)-3-oxo-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-9(14)12-4-5-13-8(6-12)7-16-10(13)15/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZMZZGTQZIUNF-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@H](C1)COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128858 | |
Record name | 1,1-Dimethylethyl (8aR)-tetrahydro-3-oxo-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235469-36-9 | |
Record name | 1,1-Dimethylethyl (8aR)-tetrahydro-3-oxo-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235469-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (8aR)-tetrahydro-3-oxo-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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